![molecular formula C16H15N5O2S B2427400 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421482-38-3](/img/structure/B2427400.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

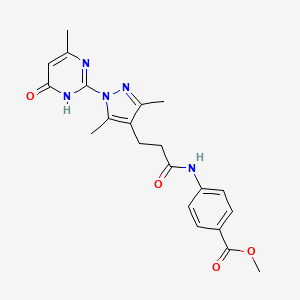

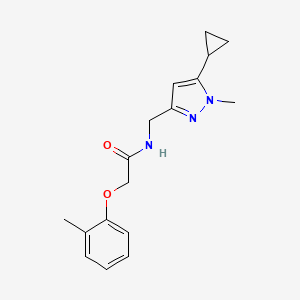

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .

Synthesis Analysis

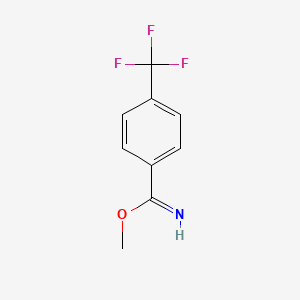

The synthesis of benzo[c][1,2,5]thiadiazoles involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This is the first example to develop boron-based hypoxia agents .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzo[c][1,2,5]thiadiazol derivatives have been a significant area of research. These molecules are synthesized through various methods and characterized using techniques such as elemental analyses, IR, NMR, and Mass spectral studies. This foundational research facilitates further exploration of their biological and pharmacological properties (Isloor, Kalluraya, & Pai, 2010).

Biological Activities

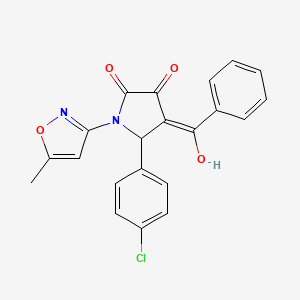

Benzo[c][1,2,5]thiadiazol derivatives exhibit a wide spectrum of biological activities. They have been identified as new anti-mycobacterial chemotypes, with several compounds showing potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This highlights their potential as therapeutic agents in combating tuberculosis (Pancholia et al., 2016). Additionally, these compounds have been evaluated for antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Anticancer Activity

The exploration of benzo[c][1,2,5]thiadiazol derivatives extends to their antiproliferative and anticancer activities. Research has demonstrated the potential of these compounds in inducing cytotoxicity in cancer cell lines, such as HepG-2 (human liver hepatocellular carcinoma), highlighting their promise as anticancer drug candidates (Xu et al., 2017). Another study reported the synthesis of novel thiophene containing 1,3-diarylpyrazole derivatives, which exhibited significant growth inhibitory effects on cancer cells, indicating their potential in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Semiconducting Polymers and Electrochromic Applications

The benzo[c][1,2,5]thiadiazol derivatives have also been implemented in the creation of organic semiconductors for various applications, including transistors, solar cells, photodetectors, and thermoelectrics. This research underscores the versatility of these compounds in electronic and optical applications (Chen et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their activin receptor-like kinase 5 (alk5) activities .

Mode of Action

Compounds with a similar structure have been shown to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .

Biochemical Pathways

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . This suggests that the compound may interact with the PFKFB3 kinase pathway.

Pharmacokinetics

The compound’s molecular weight (26214) and its solid form at room temperature suggest that it may have good bioavailability .

Result of Action

Similar compounds have been used to construct fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, which show high sensitivity and selectivity for primary aromatic amine detection .

Action Environment

Similar compounds have been shown to exhibit high stability, high porosity, and high fluorescence performance .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-16(11-1-2-13-14(9-11)20-24-19-13)21-7-3-12(4-8-21)23-15-10-17-5-6-18-15/h1-2,5-6,9-10,12H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYVEHLPKZVQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)

![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)

![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)

![benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)